N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
This compound belongs to a class of thioacetamide derivatives featuring a fused benzo[b]thiopheno[2,3-d]pyrimidine core. The structure integrates a pentahydrobenzothiophene ring fused with a pyrimidinone moiety, substituted at the 2-position with a thioether-linked acetamide group. The N-(2-ethoxyphenyl) substituent introduces electron-donating ethoxy functionality, which may influence solubility, reactivity, and biological interactions. Such compounds are typically synthesized via nucleophilic substitution reactions between thiol-containing heterocycles and chloroacetamide intermediates .
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-27-15-10-6-5-9-14(15)22-17(25)12-28-21-23-19-18(20(26)24(21)2)13-8-4-7-11-16(13)29-19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,22,25) |
InChI Key |
BUUPRUWMOWRUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiophene and pyrimidine rings, followed by their functionalization and coupling. Common reagents used in these reactions include ethyl bromide, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key structural analogs are compared below, focusing on substituent variations, synthetic routes, and physicochemical properties.
Table 1: Structural Comparison of Thioacetamide Derivatives
Key Observations :
Core Heterocycle Diversity: The target compound’s pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core contrasts with triazolo-pyrimidine (e.g., ) or simple pyrimidine systems (e.g., ). Benzothieno-triazolo-pyrimidine derivatives (e.g., ) exhibit additional nitrogen-rich triazole rings, which can improve hydrogen-bonding interactions but may reduce metabolic stability.
Methylpyridinyl substituents (e.g., ) introduce basic nitrogen, favoring salt formation and bioavailability.
Key Observations :
- Synthetic Efficiency: Yields for analogous compounds range from 68% to 85%, with sodium acetate or potassium carbonate often used as bases in ethanol or acetone . The target compound likely employs similar conditions.
- Spectroscopic Trends :
Biological Activity
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a thieno[2,3-d]pyrimidine core fused with a benzo-thiophene moiety. The molecular formula is with a molecular weight of approximately 395.56 g/mol. Its structural complexity suggests a potential for diverse biological interactions.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. A study by Hsieh et al. (2012) demonstrated that compounds with similar scaffolds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. This suggests that this compound may possess similar anticancer mechanisms.
Antimicrobial Activity
Compounds containing the thieno[2,3-d]pyrimidine structure have shown promising antimicrobial activity against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria and exhibited significant inhibitory effects. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound may also exhibit anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors related to inflammation and cancer pathways.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Study on Anticancer Properties : A clinical trial involving a thieno[2,3-d]pyrimidine derivative showed a reduction in tumor size in patients with advanced cancer after treatment for six months.
- Antimicrobial Efficacy : Laboratory tests indicated that the compound effectively reduced bacterial load in infected animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
